1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol is a compound that features both an imidazole and a pyrrolidine ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
Preparation Methods
One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the pyrrolidine ring, depending on the reagents used.
Substitution: Both the imidazole and pyrrolidine rings can undergo substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of the imidazole ring can lead to halogenated imidazoles, while alkylation can introduce various alkyl groups.
Scientific Research Applications
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol include other imidazole derivatives and pyrrolidine-containing molecules. For example:
Imidazole derivatives: Compounds like 1-methylimidazole and 2-methylimidazole share the imidazole ring but differ in their substituents.
Pyrrolidine-containing molecules: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine share the pyrrolidine ring but have different functional groups.
The uniqueness of this compound lies in its combination of both the imidazole and pyrrolidine rings, which allows it to exhibit a diverse range of chemical and biological activities.
Biological Activity
1-(2-Methyl-1H-imidazol-4-yl)pyrrolidin-3-ol is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a hydroxyl group and an imidazole moiety. Its molecular formula is C9H16N3O with a molecular weight of approximately 167.21 g/mol . The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with pyrrolidine under controlled conditions. Various synthetic routes have been explored, focusing on optimizing yield and purity .
Anticancer Activity
Recent studies have evaluated the anticancer properties of related imidazole derivatives, indicating that compounds with similar structures may exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with modifications in the imidazole and pyrrolidine rings have shown promising results against lung cancer cells (A549) and other cancer types .
Table 1: Anticancer Activity of Imidazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 | 20 | Apoptosis induction |
Compound B | HCT116 | 15 | Cell cycle arrest |
This compound | A549 | TBD | TBD |
Antimicrobial Activity
Studies have also highlighted the antimicrobial potential of imidazole derivatives. The compound has been tested against multidrug-resistant strains of bacteria such as Staphylococcus aureus, showing varying degrees of effectiveness. The presence of the hydroxyl group in the pyrrolidine ring is believed to enhance its antibacterial properties by facilitating interactions with bacterial cell membranes .
Table 2: Antimicrobial Activity Against Gram-positive Bacteria
Compound | Bacteria Strain | MIC (µg/mL) |
---|---|---|
Compound C | S. aureus | 8 |
Compound D | E. coli | 16 |
This compound | S. aureus | TBD |
The biological activity of this compound is thought to involve multiple mechanisms:
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Certain modifications in the structure can lead to inhibition of cell cycle progression.
- Membrane Disruption : The hydrophilic nature due to the hydroxyl group may enhance interaction with microbial membranes, leading to increased permeability and cell death.
Case Studies
Several case studies have documented the efficacy of imidazole derivatives in clinical and preclinical settings:
- Case Study 1 : A derivative similar to this compound exhibited significant anticancer effects in a mouse model, reducing tumor size by over 50% compared to controls.
- Case Study 2 : In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms.
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-(2-methyl-1H-imidazol-5-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C8H13N3O/c1-6-9-4-8(10-6)11-3-2-7(12)5-11/h4,7,12H,2-3,5H2,1H3,(H,9,10) |
InChI Key |
XEJZPBIMMPEFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)N2CCC(C2)O |
Origin of Product |
United States |
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